2-Methyl furo[3,2-d]pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-methyl-3H-furo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10) |
InChI Key |
JMRWFQHUTGWTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)OC=C2 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 2 Methyl Furo 3,2 D Pyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be assembled.
¹H NMR Spectroscopic Analysis and Proton Connectivity
A hypothetical ¹H NMR spectrum of 2-Methylfuro[3,2-d]pyrimidin-4-ol would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), provides information about the electronic environment of the proton. For instance, protons on the pyrimidine (B1678525) and furan (B31954) rings would likely resonate in the aromatic region, while the methyl protons would appear in the upfield region. The integration of these signals would correspond to the number of protons each represents. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing crucial information about the connectivity of the proton network.
Hypothetical ¹H NMR Data Table for 2-Methylfuro[3,2-d]pyrimidin-4-ol
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (on pyrimidine ring) | (Predicted aromatic region) | s, d, or t | (Predicted value) | 1H |
| H (on furan ring) | (Predicted aromatic region) | d | (Predicted value) | 1H |
| H (on furan ring) | (Predicted aromatic region) | d | (Predicted value) | 1H |
| -CH₃ | (Predicted upfield region) | s | N/A | 3H |
| -OH | (Predicted broad singlet) | br s | N/A | 1H |
Note: This table is predictive and for illustrative purposes only, as experimental data is not publicly available.
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination
Complementing the ¹H NMR, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in 2-Methylfuro[3,2-d]pyrimidin-4-ol. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbon of the carbonyl group (C=O) in the pyrimidin-4-ol ring would be expected to have a characteristic downfield chemical shift. The carbon atoms of the furan and pyrimidine rings would appear in the aromatic region, while the methyl carbon would resonate at a much higher field.
Hypothetical ¹³C NMR Data Table for 2-Methylfuro[3,2-d]pyrimidin-4-ol
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | (Predicted downfield region) |
| C (pyrimidine ring) | (Predicted aromatic region) |
| C (pyrimidine ring) | (Predicted aromatic region) |
| C (furan ring) | (Predicted aromatic region) |
| C (furan ring) | (Predicted aromatic region) |
| C (bridgehead) | (Predicted aromatic region) |
| C (bridgehead) | (Predicted aromatic region) |
| -CH₃ | (Predicted upfield region) |
Note: This table is predictive and for illustrative purposes only, as experimental data is not publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations
To definitively assemble the molecular puzzle, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the proton connectivity within the furan and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different fragments of the molecule, for example, showing the correlation from the methyl protons to the C2 carbon of the pyrimidine ring and its adjacent quaternary carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the geometry of the fused ring system.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry provides two vital pieces of information: the precise molecular weight of a compound and insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact molecular mass of 2-Methylfuro[3,2-d]pyrimidin-4-ol with a high degree of accuracy. This experimental mass can then be compared to the calculated mass for the molecular formula, C₇H₆N₂O₂, to confirm the elemental composition of the molecule.
Interpretation of Fragmentation Patterns for Structural Insights
In a mass spectrometer, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For 2-Methylfuro[3,2-d]pyrimidin-4-ol, characteristic fragmentation pathways could involve the loss of small molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyrimidine ring, or cleavage of the furan ring. Analyzing these fragmentation patterns would provide further corroboration of the structure determined by NMR spectroscopy. Studies on related pyrimidine systems have shown that fragmentation often initiates with the loss of side-chain functionalities followed by the decomposition of the heterocyclic rings.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and obtaining a unique molecular fingerprint of a compound. These techniques probe the vibrational motions of bonds within a molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of specific bonds and functional groups. For 2-Methylfuro[3,2-d]pyrimidin-4-ol, a key consideration is the potential for keto-enol tautomerism, where it can exist in equilibrium with its 2-Methyl-3H-furo[3,2-d]pyrimidin-4-one form. The IR spectrum would be expected to reflect the predominant tautomer in the given phase.
The expected characteristic absorption bands include:
O-H/N-H Stretching: If the pyrimidin-4-ol tautomer is present, a broad absorption band characteristic of the hydroxyl (-OH) group is expected in the 3400-3200 cm⁻¹ region. For the pyrimidin-4-one tautomer, a band corresponding to the N-H stretch would appear in a similar region, often around 3300-3100 cm⁻¹. In many pyrimidinone systems, this band is sharp. researchgate.netnih.gov
C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine and furan rings are anticipated around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl (-CH₃) group would appear in the 3000-2850 cm⁻¹ range.
C=O Stretching: The presence of the pyrimidin-4-one tautomer would be definitively indicated by a strong absorption band for the amide carbonyl (C=O) group. This band typically appears in the 1700-1650 cm⁻¹ region. researchgate.net
C=N and C=C Stretching: The spectrum would show a series of bands between 1620 cm⁻¹ and 1400 cm⁻¹ corresponding to the C=N and C=C bond stretching vibrations within the fused aromatic ring system. researchgate.net
C-O Stretching: Vibrations corresponding to the furan ring ether C-O-C stretching and the phenolic C-O stretch (in the -ol tautomer) are expected in the 1260-1020 cm⁻¹ range.
Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for 2-Methylfuro[3,2-d]pyrimidin-4-ol
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Tautomer |
| O-H Stretch (alcohol) | 3400 - 3200 (broad) | 4-ol |
| N-H Stretch (lactam) | 3300 - 3100 | 4-one |
| Aromatic C-H Stretch | 3100 - 3000 | Both |
| Aliphatic C-H Stretch | 3000 - 2850 | Both |
| C=O Stretch (amide) | 1700 - 1650 (strong) | 4-one |
| C=N / C=C Ring Stretches | 1620 - 1400 | Both |
| C-O-C / C-O Stretches | 1260 - 1020 | Both |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations.
Expected features in the Raman spectrum of 2-Methylfuro[3,2-d]pyrimidin-4-ol include:
Ring Breathing Modes: The symmetric "breathing" vibrations of the furan and pyrimidine rings are expected to produce strong and sharp signals, which are highly characteristic of the heterocyclic core. For pyrimidine itself, prominent Raman signals appear in the 1600-600 cm⁻¹ range. researchgate.netresearchgate.net
C=C and C=N Stretching: Symmetric stretching vibrations of the C=C and C=N bonds within the rings will be Raman active, complementing the information from the IR spectrum.
C-H Stretching: Aromatic and aliphatic C-H stretching modes will also be visible, typically as strong bands in the 3100-2850 cm⁻¹ region.
C=O Stretching: The carbonyl stretch of the pyrimidin-4-one tautomer would also be observable in the Raman spectrum, although it is typically less intense than in the IR spectrum.
Table 2: Predicted Characteristic Raman Shifts for 2-Methylfuro[3,2-d]pyrimidin-4-ol
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic/Aliphatic C-H Stretch | 3100 - 2850 | Strong |
| C=O Stretch | 1700 - 1650 | Weak to Medium |
| C=C / C=N Ring Stretches | 1620 - 1300 | Medium to Strong |
| Ring Breathing Modes | 1050 - 600 | Strong, Sharp |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. UV-Vis measures the absorption of light that excites electrons to higher energy states (e.g., π → π* transitions), while fluorescence spectroscopy measures the emission of light as the excited electrons return to the ground state.
The fused aromatic system of 2-Methylfuro[3,2-d]pyrimidine constitutes a significant chromophore. The expected UV-Vis spectrum would show strong absorptions corresponding to π → π* transitions. Based on structurally related 2,4,6-triarylfuro[2,3-d]pyrimidines, which exhibit absorption maxima in the range of 348 to 387 nm, similar absorption characteristics can be predicted for 2-Methylfuro[3,2-d]pyrimidin-4-ol. scilit.com The methyl and hydroxyl/oxo groups act as auxochromes, which can modulate the position and intensity of these absorption bands.
Many fused heterocyclic compounds are known to be fluorescent. The emission properties are highly dependent on the molecular structure and environment. For some furo[2,3-d]pyrimidine (B11772683) derivatives, fluorescence emission has been observed in the 468 to 533 nm range, suggesting that 2-Methylfuro[3,2-d]pyrimidin-4-ol may also exhibit fluorescence in the blue-green region of the visible spectrum upon excitation. scilit.com
Table 3: Predicted Electronic Spectroscopy Data for 2-Methylfuro[3,2-d]pyrimidin-4-ol
| Parameter | Predicted Range | Transition Type | Reference |
| Absorption Maximum (λmax) | 340 - 390 nm | π → π* | scilit.com |
| Emission Maximum (λem) | 460 - 540 nm | Fluorescence | scilit.com |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of 2-Methylfuro[3,2-d]pyrimidin-4-ol would provide a wealth of structural information.
Key insights that would be gained from such an analysis include:
Tautomer Confirmation: Crystallography would unambiguously determine whether the molecule crystallizes in the 4-ol or 4-one tautomeric form by locating the position of the hydrogen atom (on the oxygen or nitrogen).
Molecular Geometry: It would provide precise measurements of all bond lengths, bond angles, and torsion angles, confirming the planarity of the fused furo[3,2-d]pyrimidine (B1628203) ring system.
Conformational Analysis: The orientation of the methyl group relative to the fused ring system would be established.
Supramolecular Assembly: The analysis would reveal how the molecules pack in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., N-H···O=C or O-H···N) and potential π-π stacking interactions between the aromatic rings, which govern the crystal's stability and physical properties.
Table 4: Information Obtainable from X-ray Crystallography of 2-Methylfuro[3,2-d]pyrimidin-4-ol
| Structural Parameter | Significance |
| Tautomeric Form | Confirms solid-state structure (ol vs. one). |
| Bond Lengths & Angles | Validates molecular geometry and bonding characteristics. |
| Planarity | Confirms the geometry of the fused heterocyclic core. |
| Intermolecular Interactions | Elucidates hydrogen bonding and π-π stacking networks. |
| Unit Cell Dimensions | Defines the fundamental repeating unit of the crystal. |
| Crystal Packing | Describes the overall three-dimensional arrangement of molecules. |
Chemical Reactivity, Derivatization, and Transformation Studies of 2 Methyl Furo 3,2 D Pyrimidin 4 Ol
Electrophilic Aromatic Substitution Reactions on the Furo[3,2-d]pyrimidine (B1628203) Core
The furo[3,2-d]pyrimidine system possesses a dual nature concerning electrophilic aromatic substitution. The pyrimidine (B1678525) ring is inherently electron-deficient and thus generally resistant to electrophilic attack. Conversely, the fused furan (B31954) ring is electron-rich and represents the more favorable site for such reactions. The presence of the hydroxyl group at the C-4 position and the methyl group at the C-2 position can influence the reactivity of the entire molecule.
While specific studies on the electrophilic aromatic substitution of 2-Methyl furo[3,2-d]pyrimidin-4-ol are not extensively documented, the Vilsmeier-Haack reaction is a plausible pathway for the formylation of the furan ring. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heteroaromatic substrates ijpcbs.comjk-sci.comorganic-chemistry.orgwikipedia.org. Given the high reactivity of furans in such reactions, it is anticipated that the formylation would occur at an available position on the furan moiety jk-sci.com.
Similarly, other electrophilic substitution reactions such as nitration and halogenation are expected to proceed on the furan ring. For instance, nitration of related fused pyrimidine systems has been reported to occur at the electron-rich heterocyclic portion of the molecule.
Nucleophilic Substitution Reactions and Their Scope
The hydroxyl group at the 4-position of the pyrimidine ring in this compound can be readily converted into a more reactive leaving group, thereby facilitating nucleophilic substitution reactions. A common strategy involves the transformation of the 4-hydroxyl group into a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro derivative serves as a versatile intermediate for the introduction of various nucleophiles.
This approach has been successfully applied to analogous benzofuro[3,2-d]pyrimidine systems. For example, 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines can be treated with POCl₃ to yield the corresponding 4-chloro derivatives. These intermediates then readily react with a range of nucleophiles, including amines and hydrazines, to produce 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives.
The scope of nucleophiles that can be employed is broad, encompassing various primary and secondary amines, alkoxides, and thiolates. This allows for the synthesis of a diverse library of 4-substituted furo[3,2-d]pyrimidine derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry programs.
Table 1: Examples of Nucleophilic Substitution Reactions on 4-Chloro-furo[3,2-d]pyrimidine Analogs
| Starting Material | Reagent | Nucleophile | Product |
| 2-Aryl-4-chloro-benzofuro[3,2-d]pyrimidine | Hydrazine hydrate | Hydrazine | 2-Aryl-4-hydrazinobenzofuro[3,2-d]pyrimidine |
| 2-Aryl-4-chloro-benzofuro[3,2-d]pyrimidine | Various amines | Amines | 2-Aryl-4-aminobenzofuro[3,2-d]pyrimidine |
Functional Group Interconversions and Strategic Modifications
The 4-hydroxyl group of this compound, existing in tautomeric equilibrium with its keto form (furo[3,2-d]pyrimidin-4(3H)-one), presents opportunities for derivatization through etherification and esterification. Direct O-alkylation of similar pyrimidinone systems has been achieved using alkyl halides in the presence of a base. For instance, the alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides can lead to a mixture of N- and O-alkylated products, with the reaction conditions influencing the regioselectivity europeanscience.org. In some cases, specific protocols have been developed for the selective O-alkylation of pyrimidin-2(1H)-ones nih.gov.
Esterification of the 4-hydroxyl group can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a suitable base. A Bu₃P-mediated C-acylation/cyclization sequence has been described for the synthesis of furo[3,2-c]coumarins from 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones and acyl chlorides, highlighting the reactivity of similar hydroxylated heterocyclic systems towards acylation nih.gov.
Another possible reaction involving the 2-methyl group is its condensation with aldehydes. In the presence of a suitable base or acid catalyst, the active methyl group could react with aromatic aldehydes, such as benzaldehyde, to form a styryl derivative. This type of condensation reaction is common for methyl groups alpha to a nitrogen atom in a heterocyclic ring mdpi.com.
Ring-Opening and Ring-Closing Reaction Pathways of the Fused System
The fused furo[3,2-d]pyrimidine ring system can, under certain conditions, undergo ring-opening reactions. The pyrimidine ring, being more susceptible to nucleophilic attack, is the likely site for such transformations. For instance, hydrolytic cleavage of the pyrimidine ring has been observed in related fused systems like 2-aryl- ijpcbs.comjk-sci.comsemanticscholar.orgtriazolo[1,5-c]quinazolines upon treatment with nucleophilic agents such as hydrazine hydrate, sodium hydroxide, or hydrochloric acid researchgate.net. A similar pathway could be envisioned for this compound, potentially leading to substituted furan derivatives. A ring-opening approach has also been considered in the design of novel furo[2,3-d]pyrimidine (B11772683) derivatives as potential inhibitors of PI3K/AKT nih.gov.
Conversely, the synthesis of the furo[3,2-d]pyrimidine scaffold often involves ring-closing reactions of appropriately substituted furan precursors. For example, a domino C-N coupling/hydroamination reaction of alkynylated uracils has been utilized to prepare pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, a related fused heterocyclic system beilstein-journals.org.
Heterocyclic Annulation and Scaffold Extension Strategies based on this compound
The this compound core can serve as a template for the construction of more complex polycyclic systems through heterocyclic annulation and scaffold extension strategies. These strategies often involve the introduction of functional groups that can participate in subsequent cyclization reactions.
For instance, if a formyl group is introduced onto the furan ring via a Vilsmeier-Haack reaction, this aldehyde functionality can be used to build an additional heterocyclic ring. The reaction of the formylated intermediate with hydrazines could lead to the formation of a pyrazole ring fused to the furan moiety.
Another approach involves the functionalization of the pyrimidine ring. As previously discussed, the 4-chloro derivative is a key intermediate. Reaction with a binucleophilic reagent could lead to the formation of a new fused ring. For example, reaction with a hydrazine derivative could ultimately lead to the formation of a triazolopyrimidine system.
Table 2: Potential Scaffold Extension Strategies
| Functionalized Intermediate | Reagent for Annulation | Resulting Fused Ring |
| Formyl-furo[3,2-d]pyrimidine | Hydrazine | Pyrazole |
| 4-Hydrazino-furo[3,2-d]pyrimidine | Orthoesters | Triazole |
Stereochemical Aspects and Chiral Synthesis Considerations for Analogues
While this compound itself is an achiral molecule, the introduction of stereocenters in its analogues can have significant implications for their biological activity. The spatial arrangement of atoms in these chiral analogues can lead to differential interactions with biological targets, such as enzymes and receptors, which are themselves chiral. Consequently, the stereochemistry of any synthesized analogues is a critical consideration in drug design and development.
A review of the current literature indicates that while specific studies on the chiral synthesis of this compound analogues are not extensively documented, the broader class of furopyrimidines has been shown to exhibit stereospecific biological effects. For instance, in the related furo[2,3-d]pyrimidine series, the chirality of substituents has been demonstrated to be a determining factor for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) nih.gov. This underscores the potential importance of stereochemistry for the biological function of furo[3,2-d]pyrimidine derivatives as well.
The EGFR activity of certain 6-aryl-furo[2,3-d]pyrimidin-4-amines was found to be highly dependent on the presence of a chiral 4-benzylamino group with the correct stereochemistry nih.gov. This highlights that even for related furopyrimidine scaffolds, stereoisomers can possess significantly different biological activities.
Strategies for Chiral Synthesis of Analogues
The synthesis of chiral analogues of this compound could be approached through several established methodologies in asymmetric synthesis:
Use of Chiral Building Blocks: A straightforward method involves the use of enantiomerically pure starting materials that already contain the desired stereocenter(s). These chiral synthons can then be elaborated to construct the final furo[3,2-d]pyrimidine scaffold.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor of a this compound analogue to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: The use of chiral catalysts (e.g., organocatalysts or transition metal complexes with chiral ligands) can enable the enantioselective or diastereoselective synthesis of chiral analogues from prochiral substrates.
Chiral Resolution: A racemic mixture of a chiral analogue can be separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation.
While direct examples for this compound are not available, the synthesis of related furan-containing heterocyclic systems has been achieved with high stereoselectivity, indicating the feasibility of these approaches.
Impact of Stereochemistry on Biological Activity
The differential biological activity between stereoisomers of a drug candidate is a well-established phenomenon. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Although specific data for chiral analogues of this compound is not present in the current body of scientific literature, data from the isomeric furo[2,3-d]pyrimidine series can serve as an illustrative example of the importance of stereochemistry.
The following interactive table presents data on the EGFR inhibitory activity of chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines, demonstrating the significant difference in potency between enantiomers.
| Compound | Chirality of 4-substituent | EGFR Inhibition IC50 (nM) |
|---|---|---|
| (R)-6-(4-bromophenyl)-N-(1-phenylethyl)furo[2,3-d]pyrimidin-4-amine | (R) | >10000 |
| (S)-6-(4-bromophenyl)-N-(1-phenylethyl)furo[2,3-d]pyrimidin-4-amine | (S) | 150 |
| (R)-6-(4-chlorophenyl)-N-(1-phenylethyl)furo[2,3-d]pyrimidin-4-amine | (R) | >10000 |
| (S)-6-(4-chlorophenyl)-N-(1-phenylethyl)furo[2,3-d]pyrimidin-4-amine | (S) | 180 |
This data is for the isomeric furo[2,3-d]pyrimidine system and is presented to illustrate the potential impact of stereochemistry on the biological activity of furopyrimidine derivatives.
Given these considerations, any future development of analogues of this compound for biological applications should involve a thorough investigation of their stereochemical properties. The synthesis of enantiomerically pure analogues and the evaluation of their individual biological activities will be crucial for identifying potent and selective therapeutic agents.
Computational and Theoretical Investigations of 2 Methyl Furo 3,2 D Pyrimidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic distribution and related properties of 2-Methyl furo[3,2-d]pyrimidin-4-ol. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, provide a detailed picture of the molecule's reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like this compound, DFT calculations are invaluable for optimizing the molecular geometry, predicting vibrational frequencies, and determining electronic properties.
A DFT study on a structurally related compound, methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H) carboxylate, using the B3LYP functional and a 6-311++G(2d,p) basis set, offers insights that can be extrapolated to this compound. scielo.org.mx Such calculations typically reveal the distribution of electron density and identify the most electron-rich and electron-poor regions of the molecule through the molecular electrostatic potential (MEP) map. scielo.org.mx For instance, in similar pyrimidine (B1678525) derivatives, the oxygen and nitrogen atoms of the pyrimidine ring are generally the most electronegative, appearing as red regions in an MEP map, indicating their role as potential hydrogen bond acceptors. scielo.org.mx
The calculated geometric parameters, such as bond lengths and angles, provide a precise three-dimensional structure of the molecule in its ground state. These parameters are crucial for understanding the molecule's shape and how it might interact with other molecules.
| Property | Calculated Value (for a related furo[3,4-d]pyrimidine (B15215042) derivative) |
| HOMO Energy | Data not available for the specific compound |
| LUMO Energy | Data not available for the specific compound |
| HOMO-LUMO Gap | Data not available for the specific compound |
| Dipole Moment | Data not available for the specific compound |
Table 1: Calculated Electronic Properties. This table would typically be populated with data from DFT calculations on this compound. The data for the related compound was not fully available in the search results.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
In a typical furo[3,2-d]pyrimidine (B1628203) system, the HOMO is often distributed over the fused ring system, particularly the electron-rich furan (B31954) and pyrimidine rings. The LUMO, on the other hand, is generally located over the pyrimidine ring, which contains electron-withdrawing nitrogen atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. scielo.org.mx
| Orbital | Energy (eV) | Primary Location |
| HOMO | -6.5 (estimated) | Furan and pyrimidine rings |
| LUMO | -1.5 (estimated) | Pyrimidine ring |
| HOMO-LUMO Gap | 5.0 (estimated) | - |
Table 2: Frontier Molecular Orbital (FMO) Analysis. The values in this table are estimations based on typical values for similar heterocyclic systems and would require specific calculations for this compound for confirmation.
Conformational Analysis and Tautomerism Studies
The flexibility of the this compound molecule and the possibility of tautomerism are critical aspects of its chemical behavior.
The furo[3,2-d]pyrimidine core is a planar bicyclic system. The primary source of conformational flexibility would arise from the rotation of the methyl group, although this is a relatively minor conformational change. Of greater significance is the potential for tautomerism. The "-ol" suffix in the name indicates the presence of a hydroxyl group, but this can exist in equilibrium with a keto tautomer, 2-Methyl furo[3,2-d]pyrimidin-4(3H)-one. The relative stability of these tautomers is crucial as they can exhibit different chemical and biological properties. nih.govmdpi.com
Computational studies, particularly using DFT and ab initio methods, can predict the relative energies of the different tautomers in the gas phase and in different solvents. capes.gov.brnih.govresearchgate.net For similar hydroxypyrimidine systems, the keto form is often more stable, especially in polar solvents, due to favorable dipole-dipole interactions and hydrogen bonding. nih.govnih.gov
| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Estimated) | Relative Energy (kcal/mol) - Aqueous (Estimated) |
| 4-ol form | 0 | +2 |
| 4-one form | -2 | -5 |
Table 3: Tautomeric Stability. The values are illustrative estimations based on general trends for hydroxypyrimidines and would need to be confirmed by specific calculations for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.orgdergipark.org.tr MD simulations can be used to study the conformational changes of this compound, its interactions with solvent molecules, and its binding to biological macromolecules.
In an aqueous environment, MD simulations would reveal the hydrogen bonding patterns between the solute and water molecules. The oxygen and nitrogen atoms of the furo[3,2-d]pyrimidine ring are expected to be strong hydrogen bond acceptors, while the hydroxyl group (in the -ol tautomer) or the N-H group (in the -one tautomer) would act as hydrogen bond donors. These interactions are critical for the solubility and bioavailability of the compound.
In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex. For instance, if this compound were to be investigated as an inhibitor of a particular enzyme, MD simulations could be used to assess how well it remains in the binding site and the key interactions that stabilize the complex. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Elucidation via Computational Methods for Potential Biological Interactions
Computational methods are instrumental in elucidating structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. For this compound, computational SAR studies can help identify the key structural features responsible for its potential biological effects and guide the design of more potent and selective analogs. acs.org
Molecular docking is a widely used computational technique to predict the binding mode of a small molecule to a protein target. By docking this compound and its derivatives into the active site of a target protein, one can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts. For example, studies on related furo[2,3-d]pyrimidine (B11772683) derivatives have shown that the furo[2,3-d]pyrimidine scaffold can form key hydrogen bonds with the hinge region of protein kinases.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity. These models can then be used to predict the activity of new, untested compounds. While no specific SAR studies for this compound were found, the general approach has been successfully applied to a wide range of furo- and thieno-pyrimidine derivatives, highlighting the importance of substituents at various positions of the heterocyclic core for modulating biological activity. nih.gov
In Silico Screening and Virtual Ligand Design Principles Utilizing the Core Structure
In silico screening and virtual ligand design are powerful computational techniques that allow for the rapid assessment of large libraries of chemical compounds to identify potential drug candidates. These methods are particularly valuable when exploring the therapeutic potential of a core scaffold like furo[3,2-d]pyrimidine. The principles of these approaches, as applied to derivatives of this core structure, provide a framework for understanding the potential of this compound in drug discovery.
Virtual Ligand Screening (VLS): This process involves the computational screening of extensive compound databases to identify molecules that are likely to bind to a specific biological target. For the furo[3,2-d]pyrimidine core, VLS can be employed to explore its potential against a wide range of targets, such as kinases, which are often implicated in diseases like cancer. The screening process typically relies on the three-dimensional structure of the target protein and employs docking algorithms to predict the binding affinity and orientation of the potential ligands within the active site.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be a highly effective strategy. For instance, in the development of inhibitors for phosphoinositide 3-kinases (PI3Ks), a crucial family of enzymes in cell signaling, the furo[3,2-d]pyrimidine scaffold has been explored. By analyzing the crystal structure of the PI3Kα isoform, researchers have been able to design and synthesize derivatives that fit snugly into the ATP-binding pocket. For example, the modification of a related pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, discovered through a chemical library screen, led to the development of a potent 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine inhibitor with significantly improved potency. nih.gov This highlights the power of using structural information to guide the design of more effective compounds based on a core scaffold.
Molecular Docking: A key component of VLS and SBDD is molecular docking. This computational technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. The strength of this interaction is often estimated using a scoring function, which provides a measure of the binding affinity.
For example, in a study on angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines as potential anticancer agents, molecular docking was used to evaluate their binding to dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two important enzymes in cancer therapy. ijpsonline.com The results, as summarized in the table below, indicated that certain derivatives formed stable hydrogen bonding interactions with key amino acid residues in the active sites of these enzymes. ijpsonline.com
| Compound | Target Enzyme | MolDock Score (kcal/mol) | Key Interacting Residues |
| PFP-5 | DHFR | -155.83 | Ser 59, Thr 146, Thr 121, Lys 55, Gly 20 |
| PFP-6 | DHFR | -150.21 | Ser 59, Thr 146, Thr 121, Lys 55, Gly 20 |
| PFP-7 | DHFR | -148.95 | Ser 59, Thr 146, Thr 121, Lys 55, Gly 20 |
| PFP-5 | TS | -135.45 | Arg 50, Asn 112, Asp 169, Ser 172 |
| PFP-6 | TS | -130.87 | Arg 50, Asn 112, Asp 169, Ser 172 |
| PFP-7 | TS | -128.63 | Arg 50, Asn 112, Asp 169, Ser 172 |
A docking analysis was also performed for amino derivatives of pyrido3',2':4,5thieno[3,2-d]pyrimidines, which showed pronounced antitumor activity. nih.gov This demonstrates how docking studies can rationalize the observed biological activity and guide further structural modifications.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
A QSAR study was conducted on a series of furopyrimidine and thienopyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapies for cancer. nih.gov Both multiple linear regression (MLR) and artificial neural network (ANN) models were developed. The performance of these models is summarized below. nih.gov
| Model | R² | RMSE | Q² |
| MLR | 0.889 | 0.234 | 0.781 |
| ANN | 0.998 | 0.031 | 0.982 |
The high statistical parameters of the ANN model (R² = 0.998, Q² = 0.982) indicate its excellent predictive power. nih.gov Such models are invaluable for designing new furopyrimidine derivatives with potentially enhanced VEGFR-2 inhibitory activity.
By applying these in silico principles to the this compound core, it is possible to virtually screen for potential biological targets, design novel derivatives with improved binding affinity and selectivity, and predict their biological activity prior to synthesis. This computational-driven approach significantly accelerates the drug discovery process, saving both time and resources.
Preclinical Biological Activity and Mechanistic Studies of 2 Methyl Furo 3,2 D Pyrimidin 4 Ol and Its Analogues
Antimicrobial Properties and Efficacy Studies (In Vitro and Preclinical In Vivo)
Research into the antimicrobial potential of furo[3,2-d]pyrimidine (B1628203) derivatives and their analogues has explored their efficacy against a range of bacterial and fungal pathogens.
Analogues of the target compound, specifically benzofuro[3,2-d]pyrimidines, have been synthesized and evaluated for their antibacterial properties. researchgate.net Studies on 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives revealed that certain compounds exhibited good activity against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumonia, and Salmonella typhimurium. researchgate.net Similarly, a separate study on pyrimidin-2-ol/thiol/amine derivatives, which share the core pyrimidine (B1678525) ring, showed that the presence of electron-withdrawing groups like chlorine improved antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov
The antifungal potential of this class of compounds has also been investigated. Benzofuro[3,2-d]pyrimidine derivatives have demonstrated good activity against fungal species such as Aspergillus flavus and Candida neoformans. researchgate.net In a broader context, pyrimidine analogues containing an electron-withdrawing bromine atom showed improved antifungal activity against Aspergillus niger. nih.gov Furthermore, 2-alkylthiobenzofuro[3,2-d]pyrimidinones, which are structurally related, also exhibited fungicidal activity, with one N-substituted methyl derivative showing 91% inhibition against Dothiorella gregaria. researchgate.net The general class of furochromone derivatives, which includes fused pyrimidines, is also recognized for its antimicrobial activity. nih.gov
While specific studies on the antiviral activity of 2-Methyl furo[3,2-d]pyrimidin-4-ol are not extensively detailed in the reviewed literature, related fused heterocyclic systems have shown promise. Furochromone derivatives are known to possess antiviral properties. nih.gov More specifically, novel hybrid derivatives combining furo[2,3-d]pyrimidin-2-one (an isomer of the target scaffold) with 1,3,4-oxadiazole (B1194373) have been identified as potential dual antiviral and anticancer agents. illumina.com
Anticancer Research and Cell-Based Studies (In Vitro)
The anticancer potential of furo[3,2-d]pyrimidine analogues and related isomers has been a significant area of research, with numerous studies focusing on their cytotoxic effects and mechanisms of action against various cancer cell lines.
The antiproliferative activities of various analogues have been documented across multiple cancer cell lines. Halogenated pyrrolo[3,2-d]pyrimidines, which are aza-analogues of the furo[3,2-d]pyrimidine system, have shown potent antiproliferative effects. nih.gov Specifically, a 2,4-dichloro pyrrolo[3,2-d]pyrimidine was active at low micromolar concentrations, and the introduction of iodine at the C7 position enhanced its potency to sub-micromolar levels against four different cancer cell lines. nih.gov
The isomeric furo[2,3-d]pyrimidine (B11772683) scaffold has also been extensively studied. One study reported that a 4-substituted 5-methyl-furo[2,3-d]pyrimidine derivative (compound 3) exhibited potent antiproliferative activity, with GI50 values below 10 nM in 47 of the 60 cell lines in the National Cancer Institute (NCI) panel. nih.gov Another series of furo[2,3-d]pyrimidine derivatives showed strong cytotoxic activity against human colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. researchgate.net For instance, compound 18 in that study had an IC50 of 4.2 µM against HCT-116 cells. researchgate.net Furthermore, certain furo[2,3-d]pyrimidine derivatives demonstrated potent inhibitory activity against the breast cancer HS 578T cell line, with one compound (10b) showing a GI50 value of 1.51 µM. nih.gov
The table below summarizes the cytotoxic and antiproliferative activities of various analogues.
| Compound Class/Analogue | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Halogenated pyrrolo[3,2-d]pyrimidine (Compound 2) | MDA-MB-231 (Breast) | IC50 | Sub-micromolar | nih.gov |
| 4-Substituted 5-methyl-furo[2,3-d]pyrimidine (Compound 3) | NCI-60 Panel (Various) | GI50 | < 10 nM in 47 cell lines | nih.gov |
| Furo[2,3-d]pyrimidinone analogue (Compound 18) | HCT-116 (Colorectal) | IC50 | 4.2 ± 2.4 µM | researchgate.net |
| Furo[2,3-d]pyrimidinone analogue (Compound 15) | HCT-116 (Colorectal) | IC50 | 5.2 ± 2.0 µM | researchgate.net |
| Furo[2,3-d]pyrimidine derivative (Compound 10b) | HS 578T (Breast) | GI50 | 1.51 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (Compound 10a) | PC3 (Prostate) | IC50 | 0.19 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (Compound 10b) | MCF-7 (Breast) | IC50 | 1.66 µM | nih.gov |
Investigations into the mechanisms of action reveal that these compounds often induce cancer cell death through apoptosis. Studies on halogenated pyrrolo[3,2-d]pyrimidines showed that while one compound induced cell cycle arrest at the G2/M phase, a more potent iodinated analogue robustly induced apoptosis along with G2/M arrest in triple-negative breast cancer cells (MDA-MB-231). nih.gov
Similarly, a furo[2,3-d]pyrimidine derivative (compound 10b) was found to strongly induce cell cycle arrest in the G0-G1 phase and trigger apoptosis in breast cancer HS 578T cells. nih.gov Its mechanism was linked to the dual inhibition of PI3K and AKT enzymes. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties found that the lead compound (9e) induced late apoptosis in the A549 lung cancer cell line. nih.gov This was confirmed by cell cycle arrest in the G0/G1 phase and further supported by Western blot analysis, which showed a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as increased levels of caspase-9 and caspase-3. nih.gov This evidence points to the activation of the intrinsic or mitochondrial apoptotic pathway. nih.gov
The table below details the mechanistic findings for these compounds.
| Compound Class/Analogue | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Halogenated pyrrolo[3,2-d]pyrimidine (Compound 1) | MDA-MB-231 (Breast) | Induces cell accumulation at G2/M phase | nih.gov |
| Iodinated pyrrolo[3,2-d]pyrimidine (Compound 2) | MDA-MB-231 (Breast) | Robustly induces apoptosis with G2/M cell cycle arrest | nih.gov |
| Furo[2,3-d]pyrimidine derivative (Compound 10b) | HS 578T (Breast) | Induces cell cycle arrest at G0-G1 phase and triggers apoptosis via PI3K/AKT inhibition | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (Compound 9e) | A549 (Lung) | Induces late apoptosis; cell cycle arrest at G0/G1 phase; activation of mitochondrial apoptotic pathway (↓Bcl-2, ↑Bax, ↑caspase-9, ↑caspase-3) | nih.gov |
Cell Cycle Arrest and Its Molecular Basis
Several analogues of this compound have demonstrated the ability to induce cell cycle arrest in cancer cell lines, a crucial mechanism for inhibiting tumor growth. For instance, certain furo[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at different phases. One study reported that novel furo[2,3-d]pyrimidine-based chalcones induced cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. nih.gov Another investigation into furo[2,3-d]pyrimidine derivatives as dual inhibitors of PI3K/AKT revealed their capability to strongly induce cell cycle arrest at the G0–G1 phase in the HS 578T breast cancer cell line. rsc.orgnih.gov
The molecular basis for this cell cycle arrest is often linked to the modulation of key regulatory proteins. For example, the G2/M phase arrest by furo[2,3-d]pyrimidine-based chalcones was associated with their anti-proliferative activity. nih.gov In the case of the PI3K/AKT inhibiting furo[2,3-d]pyrimidines, the cell cycle arrest is a downstream effect of the inhibition of this critical signaling pathway, which is pivotal for cell growth and proliferation. rsc.orgnih.gov
| Compound Class | Cell Line | Effect on Cell Cycle | Molecular Basis (if specified) |
| Furo[2,3-d]pyrimidine-based chalcones | MCF-7 (Breast Cancer) | G2/M phase arrest nih.gov | Anti-proliferative activity nih.gov |
| Furo[2,3-d]pyrimidine derivatives | HS 578T (Breast Cancer) | G0–G1 phase arrest rsc.orgnih.gov | Inhibition of PI3K/AKT pathway rsc.orgnih.gov |
Identification of Molecular Targets and Signaling Pathway Modulation (e.g., Enzyme Inhibition, Receptor Binding)
The furo[3,2-d]pyrimidine scaffold and its analogues have been identified as potent inhibitors of several key molecular targets involved in cancer and other diseases. A notable example is a pyridinylfuranopyrimidine compound, which acts as a potent and ATP-competitive inhibitor of DNA-PK, PI3-K, and mTOR. sigmaaldrich.com Furthermore, pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been discovered as novel and potent inhibitors of phosphodiesterase type 4 (PDE4). nih.govdrugbank.com
Analogues with the isomeric furo[2,3-d]pyrimidine core have also been extensively studied. These compounds have been identified as microtubule targeting agents, effectively inhibiting tubulin assembly. nih.gov Other derivatives have been developed as dual inhibitors of PI3K/AKT. rsc.orgnih.gov Additionally, some furo[2,3-d]pyrimidines have been investigated as potential inhibitors of Akt1 kinase. psu.edu
The modulation of signaling pathways is a direct consequence of these molecular interactions. For instance, the inhibition of the PI3K/AKT/mTOR pathway by these compounds can lead to a cascade of downstream effects, including the induction of apoptosis and inhibition of cell proliferation. rsc.orgnih.gov
| Compound Scaffold | Molecular Target | Signaling Pathway Modulated |
| Furo[3,2-d]pyrimidine | DNA-PK, PI3-K, mTOR sigmaaldrich.com | PI3K/AKT/mTOR pathway |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Phosphodiesterase type 4 (PDE4) nih.govdrugbank.com | cAMP signaling |
| Furo[2,3-d]pyrimidine | Tubulin nih.gov | Microtubule dynamics |
| Furo[2,3-d]pyrimidine | PI3K/AKT rsc.orgnih.gov | PI3K/AKT pathway |
| Furo[2,3-d]pyrimidine | Akt1 kinase psu.edu | AKT signaling |
Anti-inflammatory and Immunomodulatory Effects (Preclinical In Vitro/In Vivo)
Polyphenolic compounds, which can share structural similarities with the hydroxylated pyrimidine core, are known to exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins (B1171923) and leukotrienes. nih.gov They can also modulate inflammatory signaling pathways such as NF-κB. nih.gov
Enzyme Inhibition and Receptor Modulation Studies at a Molecular Level
At a molecular level, furo[3,2-d]pyrimidine analogues have demonstrated significant enzyme inhibitory activity. A notable example is the discovery of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel inhibitors of PI3 kinase p110alpha. nih.gov Through structural modifications, a derivative was identified with significantly increased potency against both p110alpha and p110beta isoforms. nih.gov Another study identified thieno[3,2-d]pyrimidine-6-carboxamides as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org Interestingly, replacing the thieno[3,2-d]pyrimidine (B1254671) core with a furo[3,2-d]pyrimidine-6-carboxamide resulted in a notable reduction in potency, highlighting the importance of the sulfur atom in the thiophene (B33073) ring for this particular target. acs.org
The isomeric furo[2,3-d]pyrimidines have also been a rich source of enzyme inhibitors. Derivatives have been synthesized and evaluated as inhibitors of Akt1 kinase. psu.edu Furthermore, a series of novel furo[2,3-d]pyrimidine based chalcones have been identified as potent anti-breast cancer agents, with their mechanism likely involving the inhibition of key enzymes or receptors in cancer cell proliferation. rsc.org
Exploration of Other Pharmacological Activities (e.g., Anticonvulsant, CNS-related, Metabolic Regulation) in Preclinical Models
Beyond their anticancer and anti-inflammatory potential, furo[3,2-d]pyrimidine analogues and related compounds have been explored for other pharmacological activities. The broad biological profile of pyrimidine derivatives includes anticonvulsant properties. researchgate.net A patent for furo[3,2-d]pyrimidine derivatives suggests their potential use in modulating the cell cycle or tyrosine kinase receptors. google.com
The structural similarity to naturally occurring nucleosides also suggests potential applications in metabolic regulation. The diverse biological activities of pyrimidine-containing compounds, ranging from antimicrobial to cardiovascular effects, underscore the versatility of this heterocyclic system. wjarr.com
Mechanistic Elucidation at the Cellular and Molecular Level (In Vitro and Preclinical In Vivo Models)
The mechanisms of action of furo[3,2-d]pyrimidine analogues have been investigated through a combination of in vitro and preclinical in vivo models. In vitro studies have been crucial in identifying molecular targets through enzyme inhibition assays and in elucidating cellular effects such as cell cycle arrest and apoptosis. nih.govrsc.orgnih.gov For example, the anti-proliferative activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives was demonstrated in various cell lines, including multi-drug resistant cells. nih.gov
Preclinical in vivo models have provided further evidence of their therapeutic potential. A pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative was shown to be effective against HeLa human cervical tumor xenografts in nude mice. nih.gov Similarly, a furo[2,3-d]pyrimidine-based chalcone (B49325) derivative revealed comparable in vivo anticancer activity to doxorubicin (B1662922) in an assessment study. rsc.org Molecular docking studies have also been employed to understand the binding modes of these compounds with their target enzymes, such as PI3K and AKT, providing a rationale for their inhibitory activity at the molecular level. rsc.org
Potential Applications and Future Directions in Chemical Biology and Medicinal Chemistry
2-Methylfuro[3,2-d]pyrimidin-4-ol as a Privileged Scaffold for Rational Drug Design
The concept of a privileged scaffold is central to modern drug discovery, referring to a molecular core that is capable of providing ligands for diverse receptors. The furo[3,2-d]pyrimidine (B1628203) framework, a fused heterocyclic system, is increasingly being recognized for its privileged nature. Its structural similarity to endogenous purines allows it to mimic these crucial biological molecules, thereby interacting with a wide array of biological targets, including kinases, polymerases, and other ATP-binding proteins. nih.govresearchgate.net
The 2-methyl and 4-ol substitutions on the furo[3,2-d]pyrimidine core are not arbitrary. The methyl group at the 2-position can provide a crucial anchor point for interactions within a protein's binding pocket, potentially enhancing potency and selectivity. The 4-ol (or its tautomeric 4-oxo form) offers a hydrogen bond donor and acceptor, facilitating strong and specific interactions with target proteins. This combination of a bio-isosteric core with strategically placed functional groups makes 2-Methylfuro[3,2-d]pyrimidin-4-ol an exceptionally versatile starting point for the rational design of new therapeutic agents. While direct and extensive research singling out this exact molecule is still emerging, the broader class of furo[2,3-d]pyrimidines and their isosteres, thieno[2,3-d]pyrimidines, have demonstrated significant potential across a range of therapeutic areas, further cementing the importance of this scaffold. nih.govresearchgate.net
Design and Synthesis of Novel Analogues with Targeted Bioactivity Profiles
The true power of a privileged scaffold lies in its amenability to chemical modification, allowing for the generation of large libraries of analogues with fine-tuned biological activities. The furo[3,2-d]pyrimidine core is no exception. Medicinal chemists are actively exploring the synthesis of novel analogues of 2-Methylfuro[3,2-d]pyrimidin-4-ol to target a variety of diseases.
A significant body of research has focused on the development of anticancer agents based on the related furo[2,3-d]pyrimidine (B11772683) scaffold. For instance, a series of novel furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for their anti-breast cancer activity. nih.gov Several of these compounds demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov In another study, furo[2,3-d]pyrimidine derivatives were designed as dual inhibitors of PI3K/AKT, key components of a signaling pathway frequently dysregulated in cancer. rsc.orgnih.govnih.gov These studies showcase the potential to develop highly potent and selective anticancer agents by modifying the core scaffold.
Furthermore, research into 4-substituted-5-methyl-furo[2,3-d]pyrimidines has identified them as potent microtubule targeting agents, effective against multidrug-resistant cancer cells. This highlights the scaffold's ability to overcome common mechanisms of drug resistance. The synthesis of these analogues often involves multi-step reaction sequences, allowing for the introduction of diverse chemical functionalities at various positions of the furo[3,2-d]pyrimidine ring system.
Development of Advanced Preclinical Screening Models and Assay Systems
The evaluation of novel analogues of 2-Methylfuro[3,2-d]pyrimidin-4-ol necessitates the use of a sophisticated array of preclinical screening models and assay systems. These tools are crucial for characterizing the bioactivity, mechanism of action, and therapeutic potential of newly synthesized compounds.
For anticancer drug development based on this scaffold, a tiered approach to screening is typically employed. Initial in vitro screening often involves cell proliferation assays, such as the MTT assay, across a panel of human cancer cell lines to assess the compound's cytotoxic or cytostatic effects. researchgate.net For example, a series of diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines were screened for their antitumor effects against HepG2, Bel-7402, and HeLa cell lines in vitro, with some compounds showing significant activity. researchgate.net
To elucidate the mechanism of action, more specific assays are utilized. For kinase inhibitors, enzymatic assays are employed to determine the inhibitory concentration (IC50) against the target kinase. For compounds designed to disrupt the cell cycle, flow cytometry analysis is a standard technique to determine the phase of the cell cycle in which the compound exerts its effect. nih.gov For instance, furo[2,3-d]pyrimidine-based chalcones were shown to cause an increase in the percentage of MCF7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov
For promising candidates, in vivo studies in animal models are the next critical step. Xenograft models, where human tumors are grown in immunocompromised mice, are commonly used to evaluate the antitumor efficacy of novel compounds. These preclinical models provide essential data on a compound's therapeutic potential before it can be considered for clinical development.
Integration with High-Throughput Screening (HTS) Methodologies for Library Evaluation
To fully exploit the potential of the 2-Methylfuro[3,2-d]pyrimidin-4-ol scaffold, the synthesis and evaluation of large compound libraries are essential. High-throughput screening (HTS) methodologies are indispensable for rapidly assessing the biological activity of thousands of compounds. ufl.edu HTS leverages automation to perform biochemical or cell-based assays in a miniaturized format, typically in 384- or 1536-well plates. ufl.edu
The integration of HTS with library synthesis based on the furo[3,2-d]pyrimidine scaffold allows for the rapid identification of "hit" compounds with desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.
A particularly powerful approach is the use of DNA-encoded libraries (DELs). In DEL technology, each small molecule in a library is tagged with a unique DNA barcode. This allows for the screening of massive libraries (billions of compounds) in a single experiment. The pyrimidine (B1678525) core, being a key component of many drugs, is an ideal scaffold for the generation of DELs. nih.gov The application of DEL and other HTS technologies to furo[3,2-d]pyrimidine-based libraries will undoubtedly accelerate the discovery of novel drug candidates.
Challenges and Opportunities in the Broader Field of Furo[3,2-d]pyrimidine Research and Its Translational Potential (Preclinical Focus)
The field of furo[3,2-d]pyrimidine research is ripe with both challenges and opportunities. A key challenge lies in achieving selectivity for the desired biological target. Given the scaffold's ability to interact with a multitude of ATP-binding sites, ensuring that a drug candidate is highly selective for its intended target is crucial to minimize off-target effects.
Another challenge is the development of efficient and versatile synthetic routes to access a wide diversity of analogues. While several synthetic methods have been reported for furo[2,3-d]pyrimidines and related systems, the development of more streamlined and "green" synthetic methodologies remains an important goal. researchgate.net
Despite these challenges, the opportunities are immense. The furo[3,2-d]pyrimidine scaffold offers a versatile platform for the development of novel therapies for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The ability to fine-tune the biological activity of this scaffold through chemical modification provides a powerful tool for medicinal chemists.
The translational potential of furo[3,2-d]pyrimidine-based compounds is significant. The promising preclinical data for many analogues, particularly in the area of oncology, suggests that this class of compounds holds great promise for the development of new and effective medicines. Continued research into the synthesis, biological evaluation, and preclinical development of 2-Methylfuro[3,2-d]pyrimidin-4-ol and its derivatives is therefore a highly promising avenue for future drug discovery efforts.
Q & A
Basic: What are the established synthetic routes for 2-Methyl furo[3,2-d]pyrimidin-4-ol?
Answer:
The synthesis of this compound derivatives typically involves cyclization reactions or multicomponent electrocatalytic approaches. For example:
- Cyclization : details a route for furo[3,2-d]pyrimidin-4-one synthesis via intramolecular cyclization of substituted precursors under acidic conditions. Adapting this method, the methyl group can be introduced via alkylation or substitution at the pyrimidine ring .
- Electrocatalytic Synthesis : demonstrates a green, column chromatography-free protocol for spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives. Key parameters include solvent choice (e.g., acetonitrile), mediators (e.g., TEMPO), and controlled electrical conditions (0.5 F/mol charge). This method can be modified for 2-methyl derivatives by adjusting substituents in the starting materials .
Basic: How should researchers characterize this compound structurally?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- HRMS : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, reports HRMS data ([M+H]+ = 284.1029) for a related pyrimidine derivative .
- NMR : ¹H/¹³C NMR identifies substituent positions, particularly the methyl group and hydroxyl proton.
- HPLC : Purity assessment (≥95%) is critical, as emphasized in for fluorinated analogs .
Advanced: How can electrocatalytic synthesis be optimized for higher yields?
Answer:
’s Table 1 highlights key variables:
| Parameter | Optimization Strategy |
|---|---|
| Mediator | Use redox-active mediators (e.g., TEMPO) to enhance electron transfer efficiency. |
| Solvent | Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity. |
| Electrical Input | Adjust charge (F/mol) to minimize side reactions. For example, 0.5 F/mol achieved 85% yield in spiro derivatives . |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from variations in:
- Purity : Impurities (e.g., unreacted intermediates) skew bioassay results. stresses recrystallization or chromatography for purity ≥95% .
- Assay Conditions : Differences in cell lines or concentrations (e.g., uses murine models for anti-inflammatory activity). Standardize protocols across studies .
- Structural Confirmation : Mischaracterized compounds (e.g., regioisomers) invalidate data. Cross-validate with HRMS and 2D NMR .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear gloves, lab coats, and goggles to avoid dermal/ocular exposure ( ) .
- Ventilation : Use fume hoods due to potential volatile byproducts.
- Storage : Store in airtight containers at 2–8°C ( recommends cool, dry conditions for fluorinated analogs) .
Advanced: How do substituents influence the biological activity of furopyrimidines?
Answer:
and suggest structure-activity relationship (SAR) strategies:
- Hydroxyl Group : Critical for hydrogen bonding with biological targets (e.g., enzymes). Methylation or substitution reduces polarity and may alter activity .
- Methyl Substituent : Enhances metabolic stability but may sterically hinder binding. Compare 2-methyl vs. unsubstituted analogs in cytotoxicity assays .
Advanced: Can computational methods guide the design of novel derivatives?
Answer:
Yes. Though not explicitly detailed in the evidence, standard practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
